Ethyl 2-methyl-4-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and how it interacts with various reagents .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties can also be included .Scientific Research Applications
Organic Synthesis Applications
Ethyl 2-methyl-4-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate and its derivatives have been utilized in the development of novel synthetic routes and methodologies. For example, Zhu et al. (2003) described an expedient phosphine-catalyzed [4 + 2] annulation process that employs ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon for the synthesis of highly functionalized tetrahydropyridines, showcasing the compound's versatility in organic synthesis Zhu, Lan, & Kwon, 2003. Additionally, Abdalha et al. (2011) reported on the synthesis of novel tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, indicating the compound's utility in facilitating rapid and efficient chemical transformations Abdalha, El-Regal, El-Kassaby, & Ali, 2011.
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their biological activities. Narayana et al. (2006) synthesized Schiff bases of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one as potential antimicrobial and non-steroidal anti-inflammatory agents, highlighting the compound's significance in the development of new therapeutic agents Narayana, Ashalatha, Raj, & Kumari, 2006.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-methyl-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-3-24-21(23)17-13(2)22-20-19(15-11-7-8-12-16(15)25-20)18(17)14-9-5-4-6-10-14/h4-6,9-10H,3,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMDNTUIBGXTFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=CC=C3)C4=C(S2)CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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